4-Allyloxypyridine
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Overview
Description
4-Allyloxypyridine is an organic compound with the molecular formula C8H9NO. It is a derivative of pyridine, where an allyloxy group is attached to the fourth position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Allyloxypyridine typically involves the reaction of pyridine with allyl alcohol in the presence of a base. One common method is the O-alkylation of pyridine using allyl bromide and a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the allyloxy group at the fourth position of the pyridine ring .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Allyloxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Amine derivatives of pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Allyloxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 4-Allyloxypyridine involves its interaction with specific molecular targets. The allyloxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s effects are mediated through pathways involving enzyme inhibition or activation, receptor binding, and modulation of cellular processes .
Comparison with Similar Compounds
4-Methoxypyridine: Similar structure but with a methoxy group instead of an allyloxy group.
4-Ethoxypyridine: Contains an ethoxy group in place of the allyloxy group.
4-Propoxypyridine: Features a propoxy group instead of the allyloxy group
Uniqueness: 4-Allyloxypyridine is unique due to the presence of the allyloxy group, which imparts distinct reactivity and properties compared to its analogs. The allyloxy group allows for additional chemical transformations and interactions, making it a versatile compound in organic synthesis and research .
Properties
CAS No. |
40504-49-2 |
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Molecular Formula |
C8H9NO |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
4-prop-2-enoxypyridine |
InChI |
InChI=1S/C8H9NO/c1-2-7-10-8-3-5-9-6-4-8/h2-6H,1,7H2 |
InChI Key |
YQWDMKIKZNHLOU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=NC=C1 |
Origin of Product |
United States |
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